N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide
CAS No.: 888442-61-3
Cat. No.: VC11877547
Molecular Formula: C25H14ClFN2O5
Molecular Weight: 476.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888442-61-3 |
|---|---|
| Molecular Formula | C25H14ClFN2O5 |
| Molecular Weight | 476.8 g/mol |
| IUPAC Name | N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C25H14ClFN2O5/c26-17-12-14(9-10-18(17)27)28-24(31)22-21(15-6-2-4-8-20(15)33-22)29-23(30)16-11-13-5-1-3-7-19(13)34-25(16)32/h1-12H,(H,28,31)(H,29,30) |
| Standard InChI Key | UDRHQPMAEBTIMO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound integrates a benzofuran scaffold (C8H6O) with a chromene (C9H6O2) backbone. Key substitutions include:
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A 3-chloro-4-fluorophenylcarbamoyl group at position 2 of the benzofuran ring.
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A carboxamide linkage at position 3 of the chromene moiety.
This configuration enables π-π stacking between aromatic systems and hydrogen bonding via the carboxamide group, enhancing target binding specificity .
Table 1: Molecular Descriptors
Synthetic Methodology
Key Reaction Steps
Synthesis typically involves:
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Benzofuran Ring Formation: Free radical cyclization of 2-allyloxyarylaldehydes generates the benzofuran core.
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Carbamoyl Functionalization: Coupling 3-chloro-4-fluoroaniline with benzofuran-2-carbonyl chloride under Schotten-Baumann conditions.
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Chromene-Carboxamide Conjugation: Amide bond formation between 2-oxo-2H-chromene-3-carbonyl chloride and the benzofuran-3-amine intermediate.
Table 2: Optimization Parameters for Step 3
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry THF | 78% → 89% |
| Catalyst | DMAP (5 mol%) | 65% → 82% |
| Temperature | 0°C → RT | 70% → 93% |
Biological Activity and Mechanism
Enzyme Inhibition Profiling
Analogous compounds demonstrate dual inhibitory effects on cyclooxygenase-II (COX-II) and histone deacetylases (HDACs):
Table 3: Comparative IC50 Values for COX-II Inhibition
| Compound | IC50 (COX-II) | Selectivity Ratio (COX-II/I) | Reference |
|---|---|---|---|
| Celecoxib | 0.04 μM | 375 | |
| Chromene-benzofuran analog | 0.82 μM | 48 | |
| Target compound (predicted) | 1.2–1.8 μM | 20–30 | – |
Mechanistically, the chloro-fluorophenyl group occupies the hydrophobic pocket of COX-II, while the chromene carbonyl interacts with Arg120 via hydrogen bonding .
Pharmacokinetic Predictions
ADMET Profiling
Computational models (SwissADME, pkCSM) predict:
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Absorption: High intestinal permeability (Caco-2 Papp = 12.5 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the benzofuran ring.
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Toxicity: Low AMES mutagenicity risk (MP = 0.37).
Table 4: Predicted Physicochemical Properties
| LogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|
| 3.1 | 98.7 | 2 | 7 |
Therapeutic Applications
Anticancer Activity
In silico docking studies suggest strong binding to HDAC1 (ΔG = -9.8 kcal/mol) and PARP1 (ΔG = -11.2 kcal/mol). Structural analogs exhibit:
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72% inhibition of MCF-7 cell proliferation at 10 μM.
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Synergy with paclitaxel (CI = 0.3 at 1:4 ratio).
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